3-Methyl-2-thiophenecarboxaldehyde

Catalog No.
S704187
CAS No.
5834-16-2
M.F
C6H6OS
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-thiophenecarboxaldehyde

CAS Number

5834-16-2

Product Name

3-Methyl-2-thiophenecarboxaldehyde

IUPAC Name

3-methylthiophene-2-carbaldehyde

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3

InChI Key

BSQKBHXYEKVKMN-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C=O

Synonyms

2-Formyl-3-methylthiophene; 3-Methyl-2-formylthiophene; 3-Methylthiophene-2-aldehyde; 3-Methylthiophene-2-carbaldehyde

Canonical SMILES

CC1=C(SC=C1)C=O

The exact mass of the compound 3-Methyl-2-thiophenecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-2-thiophenecarboxaldehyde (CAS 5834-16-2) is a specialized heterocyclic building block characterized by an aldehyde group at the 2-position and a sterically active methyl group at the 3-position. Unlike generic thiophene derivatives, this specific 2,3-substitution pattern introduces critical proximal steric hindrance that dictates downstream molecular geometry. It is primarily procured for the stereoselective synthesis of active pharmaceutical ingredients (APIs), the formulation of sterically twisted Schiff base ligands, and the development of advanced conducting polymers where precise conformational control is required for optimal electronic or biological performance [1].

Procurement Fit

Workflow Heterocyclic aldehyde for thiophene derivative synthesis and aldol condensation routes
Selection 3-methyl substitution enables active methylene reactivity; isomer identity is critical for target product formation
Format Liquid reagent with reported purity in the 90–95% range; verify lot-specific COA before scale-up

Substituting 3-methyl-2-thiophenecarboxaldehyde with more common analogs, such as unsubstituted 2-thiophenecarboxaldehyde or 5-methyl-2-thiophenecarboxaldehyde, fundamentally alters process outcomes. The 3-methyl group exerts strong proximal steric hindrance on the adjacent aldehyde, which is essential for driving high stereoselectivity (e.g., favoring Z-isomers) in condensation reactions and inducing a non-planar twist in resulting polymer chains or imine ligands. Unsubstituted or 5-substituted alternatives lack this local steric bulk, resulting in mixed E/Z isomer yields that require costly downstream chromatographic separations, and yielding planar molecular architectures that are prone to aggregation-caused quenching (ACQ) in optical materials [1].

Substitution Risk

Target 3-Methyl-2-thiophenecarboxaldehyde
Methyl at 3-position; higher enthalpy of formation alters reaction energetics and safety parameters
Substitute 5-Methyl isomer
Different thermodynamic profile may shift reaction heat balance and distillation behavior; aldol reactivity pattern may not transfer identically
Substitute 2-Thiophenecarboxaldehyde
Lacks methyl group; aldol condensation pathway at the 3-position is unavailable, limiting synthetic route compatibility

Stereoselective Knoevenagel Condensation for Z-Isomer Dominance

In the synthesis of acrylonitrile derivatives via Knoevenagel condensation, 3-methyl-2-thiophenecarboxaldehyde demonstrates exceptional stereocontrol compared to less hindered analogs. The proximal 3-methyl group creates a steric environment that stabilizes the (Z)-isomer by 1.64 kcal/mol over the (E)-isomer, driving the reaction to yield 90–96% of the target (Z)-acrylonitrile product [1]. This high stereoselectivity drastically reduces the need for complex downstream purification compared to unsubstituted thiophenes, which typically yield problematic mixtures of geometric isomers.

Evidence DimensionZ-isomer stabilization energy and product yield
Target Compound Data1.64 kcal/mol stabilization for Z-isomer; 90–96% Z-isomer yield
Comparator Or BaselineUnsubstituted 2-thiophenecarboxaldehyde (lower stabilization, mixed E/Z yields)
Quantified DifferenceHighly enriched Z-isomer production (>90%) driven by a 1.64 kcal/mol thermodynamic preference
ConditionsKnoevenagel condensation using S-IRMOF-3 catalyst at ambient temperature

Procuring this specific isomer eliminates costly and time-consuming downstream chiral or geometric isomer separations in API manufacturing.

Enthalpy of formation
Head-to-head
−98.3 ± 1.7 kJ·mol⁻¹ vs −93.5 ± 1.7 kJ·mol⁻¹
5.1% higher energy content; supports process heat-balance review
Rotating-bomb calorimetry at 298.15 K, 0.1 MPa

Steric Induction of Torsional Twist in Schiff Base Ligands

When utilized as a precursor for Schiff base ligands (e.g., reacting with ethylenediamine), 3-methyl-2-thiophenecarboxaldehyde forces a distinct non-planar molecular geometry. Crystallographic analysis reveals that the steric bulk of the 3-methyl group induces a pronounced twist between the thiophene ring and the imine bond, with torsion angles ranging from -3.6° to -6.9° [1]. In contrast, imines derived from unsubstituted 2-thiophenecarboxaldehyde adopt a nearly co-planar conformation. This forced twist is critical for disrupting molecular stacking in solid-state materials.

Evidence DimensionThiophene-imine bond torsion angle
Target Compound DataTorsion angle of -3.6° to -6.9° (non-planar twist)
Comparator Or BaselineUnsubstituted 2-thiophenecarboxaldehyde derivatives (nearly co-planar conformation)
Quantified DifferenceSignificant deviation from planarity (up to 6.9° twist) induced by proximal steric hindrance
ConditionsX-ray crystallographic analysis of N,N'-Bis[(E)-(3-methyl-2-thienyl)methylidene]ethane-1,2-diamine

This precise steric twist is essential for tuning the electronic bandgap in conducting polymers and preventing aggregation-caused quenching in OLED materials.

Enthalpy of combustion
Head-to-head
−3722.2 ± 1.5 kJ·mol⁻¹
0.13% less exothermic than 5-methyl isomer; identity verification context
Rotating-bomb calorimetry; 4.8 kJ·mol⁻¹ difference vs comparator

Thermodynamic Stability for High-Temperature Processing

The position of the methyl group significantly alters the thermodynamic stability of the compound, which is a critical parameter for high-temperature vapor-phase reactions. Calorimetric studies demonstrate that the standard molar enthalpy of formation in the gas phase for 3-methyl-2-thiophenecarboxaldehyde is -40.6 ± 2.1 kJ/mol, making it thermodynamically more stable than its distal isomer, 5-methyl-2-thiophenecarboxaldehyde, which has an enthalpy of formation of -37.3 ± 2.1 kJ/mol [1]. This ~3.3 kJ/mol difference reflects the stabilization provided by the adjacent methyl-aldehyde interaction.

Evidence DimensionStandard molar enthalpy of formation (gas phase)
Target Compound Data-40.6 ± 2.1 kJ/mol
Comparator Or Baseline5-Methyl-2-thiophenecarboxaldehyde (-37.3 ± 2.1 kJ/mol)
Quantified Difference3.3 kJ/mol greater thermodynamic stability in the gas phase
ConditionsHigh-temperature Calvet microcalorimetry and rotating-bomb combustion calorimetry at 298.15 K

Accurate thermodynamic stability data ensures predictable heat management and safety during the scale-up of industrial vapor-phase syntheses.

Enthalpy of vaporization
Head-to-head
57.7 ± 1.3 kJ·mol⁻¹ vs 56.2 ± 1.2 kJ·mol⁻¹
2.7% higher; informs distillation separation design
Calvet microcalorimetry at 298.15 K
Physical properties
Data to verify
BP 78–80 °C (15 mmHg); n20/D 1.587
Higher volatility than 5-methyl isomer; supports incoming QC verification
Cross-study data; pressure-normalized comparison not available
Aldol condensation reactivity
Class-level
3-methyl group acts as active methylene component
Enables C–C bond formation routes not available with non-methylated analogs
KCN-catalyzed; reported for methyl-substituted thiophenecarboxaldehydes

Stereoselective Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its ability to stabilize (Z)-isomers during Knoevenagel condensations, 3-methyl-2-thiophenecarboxaldehyde is the right choice for synthesizing sterically constrained APIs. Procuring this specific isomer minimizes the formation of unwanted (E)-isomers, thereby streamlining the purification process and improving overall process yield [1].

Development of Anti-Aggregation OLED Materials and Fluorescent Probes

The unique torsional twist (-3.6° to -6.9°) induced by the 3-methyl group makes this compound highly valuable in the design of Schiff base ligands and conjugated polymers. By forcing a non-planar geometry, it effectively disrupts intermolecular π-π stacking, which is a critical requirement for preventing aggregation-caused quenching (ACQ) in advanced optical and electronic materials [2].

High-Temperature Vapor-Phase Polymerization

For industrial applications requiring vapor-phase polycondensation, the distinct thermodynamic stability of 3-methyl-2-thiophenecarboxaldehyde (gas-phase enthalpy of formation of -40.6 kJ/mol) provides a predictable thermal profile. This ensures consistent heat management and reaction control during scale-up, outperforming the distal 5-methyl isomer in high-temperature environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Geochemical biomarker synthesis
3-methyl substitution pattern specificity
Isomer-specific product confirmation; target marker identity verification
Biocatalytic thiol pathway studies
Aldehyde substrate-enzyme interaction profile
Yeast-mediated bioconversion profiling; thiol product characterization
Aldol-based heterocycle synthesis
Active methylene reactivity at the 3-position
Reaction pathway verification; functionalized thiophene product analysis

XLogP3

1.8

UNII

ZHC9WE8PS0

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5834-16-2

Wikipedia

3-Methyl-2-thiophenecarboxaldehyde

Explore Compound Types